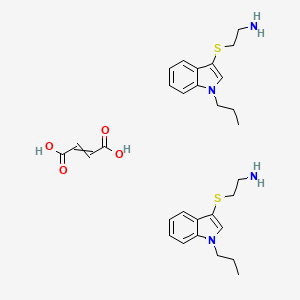
But-2-enedioic acid;2-(1-propylindol-3-yl)sulfanylethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
But-2-enedioic acid;2-(1-propylindol-3-yl)sulfanylethanamine is a complex organic compound that combines the structural features of but-2-enedioic acid and 2-(1-propylindol-3-yl)sulfanylethanamine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of but-2-enedioic acid;2-(1-propylindol-3-yl)sulfanylethanamine typically involves multiple steps. One common method starts with the preparation of but-2-enedioic acid, which can be synthesized through the oxidation of but-2-ene using potassium permanganate. The 2-(1-propylindol-3-yl)sulfanylethanamine component can be synthesized by reacting 1-propylindole with ethanethiol in the presence of a base such as sodium hydride. The final step involves coupling these two components under specific reaction conditions, often using a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
But-2-enedioic acid;2-(1-propylindol-3-yl)sulfanylethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often conducted in anhydrous conditions.
Substitution: Nucleophiles such as halides or amines; reactions may require catalysts or specific pH conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
But-2-enedioic acid;2-(1-propylindol-3-yl)sulfanylethanamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of but-2-enedioic acid;2-(1-propylindol-3-yl)sulfanylethanamine involves its interaction with specific molecular targets. The indole moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The compound may also influence cellular pathways involved in oxidative stress and inflammation, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
But-2-enedioic acid: A simpler compound with similar structural features but lacking the indole moiety.
2-(1-propylindol-3-yl)sulfanylethanamine: Shares the indole moiety but lacks the but-2-enedioic acid component.
Uniqueness
But-2-enedioic acid;2-(1-propylindol-3-yl)sulfanylethanamine is unique due to the combination of the but-2-enedioic acid and indole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
61021-83-8 |
|---|---|
Molecular Formula |
C30H40N4O4S2 |
Molecular Weight |
584.8 g/mol |
IUPAC Name |
but-2-enedioic acid;2-(1-propylindol-3-yl)sulfanylethanamine |
InChI |
InChI=1S/2C13H18N2S.C4H4O4/c2*1-2-8-15-10-13(16-9-7-14)11-5-3-4-6-12(11)15;5-3(6)1-2-4(7)8/h2*3-6,10H,2,7-9,14H2,1H3;1-2H,(H,5,6)(H,7,8) |
InChI Key |
HKOFFUGFULZWMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C2=CC=CC=C21)SCCN.CCCN1C=C(C2=CC=CC=C21)SCCN.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















